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molecular formula C7H7ClN2O B1601448 2-Chloro-N-methylnicotinamide CAS No. 52943-20-1

2-Chloro-N-methylnicotinamide

Cat. No. B1601448
M. Wt: 170.59 g/mol
InChI Key: AVRKRDJKETWGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547782B2

Procedure details

Methanamine (0.425 mL, 3.41 mmol) and triethylamine (0.792 mL, 5.68 mmol) were dissolved in CH3CN (14.2 mL) at 23° C. 2-Chloronicotinoyl chloride (500 mg, 2.84 mmol) was added and the reaction mixture was stirred at 23° C. for 16 h. The solvent was removed by rotary evaporation and the residue was partitioned between EtOAc (20 mL) and sat. aq. NaHCO3 (20 mL). The aqueous phase was extracted with EtOAc (3×20 mL). The combined organic phases were dried over MgSO4 and concentrated. Trituration of the resulting solid with 5% EtOAc-hexane provided the desired product as a white powder (153.2 mg, 31%). 1H NMR (CD3OD) δ 8.43 (dd, 1H, J=5.09, 2.03 Hz), 7.88 (dd, 1H, J=7.63, 2.03 Hz), 7.45 (dd, 1H, J=7.38, 4.83 Hz), 2.91 (s, 3H); MS(ESI+) m/z 171.1 (M+H)+.
Quantity
0.425 mL
Type
reactant
Reaction Step One
Quantity
0.792 mL
Type
reactant
Reaction Step One
Name
Quantity
14.2 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
CN.[CH2:3]([N:5](CC)CC)C.[Cl:10][C:11]1[N:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13](Cl)=[O:14]>CC#N>[Cl:10][C:11]1[N:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([NH:5][CH3:3])=[O:14]

Inputs

Step One
Name
Quantity
0.425 mL
Type
reactant
Smiles
CN
Name
Quantity
0.792 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14.2 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 23° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc (20 mL) and sat. aq. NaHCO3 (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 153.2 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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